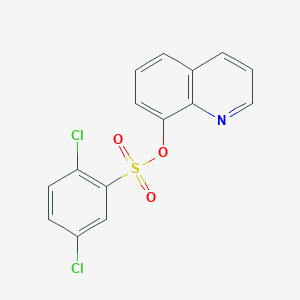

Quinolin-8-yl 2,5-dichlorobenzenesulfonate

Descripción general

Descripción

Quinolin-8-yl 2,5-dichlorobenzenesulfonate is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by the presence of a quinoline moiety and a dichlorobenzenesulfonate group, which contribute to its unique chemical properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of quinolin-8-yl 2,5-dichlorobenzenesulfonate typically involves the reaction of quinoline derivatives with 2,5-dichlorobenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction. The reaction is typically performed at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production process more sustainable .

Análisis De Reacciones Químicas

Types of Reactions

Quinolin-8-yl 2,5-dichlorobenzenesulfonate undergoes various chemical reactions, including:

Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions at the sulfonate group, leading to the formation of various derivatives.

Oxidation and Reduction: The quinoline moiety can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form complex molecular structures

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.

Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride are used for oxidation and reduction reactions, respectively.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups attached to the quinoline or benzene rings. These derivatives can exhibit diverse chemical and biological properties .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Quinoline derivatives, including quinolin-8-yl 2,5-dichlorobenzenesulfonate, have been studied extensively for their biological activities. Notably, these compounds have demonstrated potent inhibitory effects against various cancer cell lines, including MDA-MB-231 (a breast cancer cell line) and MCF-7 cells. The mechanisms of action typically involve the inhibition of specific enzymes or pathways crucial for cancer cell proliferation.

Anticancer Activity

Research has shown that quinoline-based sulfonates can act as effective inhibitors against cancer cell lines. A study highlighted the synthesis and cytotoxicity of quinoline sulfonates, demonstrating their potential as anticancer agents through molecular docking studies that elucidate their interaction with target proteins involved in cancer progression .

| Compound | Cancer Cell Line | Inhibition Rate (%) | Mechanism of Action |

|---|---|---|---|

| This compound | MDA-MB-231 | 58.34 | Inhibition of proliferation pathways |

| Quinoline sulfonates | MCF-7 | Varies | Enzyme inhibition |

Synthesis and Chemical Properties

The synthesis of this compound involves nucleophilic substitutions and electrophilic aromatic substitutions due to the presence of the sulfonate group. These reactions allow for the formation of various derivatives that may enhance biological activity or alter pharmacokinetic properties.

Synthetic Methods

The compound can be synthesized through several methods:

- Nucleophilic Substitution : The sulfonate group reacts with nucleophiles to form derivatives.

- Electrophilic Aromatic Substitution : The quinoline structure undergoes typical reactions associated with heterocyclic compounds.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in preclinical models.

Study on MDA-MB-231 Cells

A comprehensive study investigated the cytotoxic effects of various quinoline-based sulfonates on MDA-MB-231 cells. The results indicated that specific structural modifications significantly enhanced anticancer activity .

Molecular Docking Studies

Molecular docking studies have provided insights into how this compound interacts with key proteins involved in cancer metabolism. Such studies are crucial for understanding the compound's mechanism of action and optimizing its structure for better efficacy.

Broader Applications

Beyond oncology, quinoline derivatives have potential applications in:

- Agricultural Chemistry : Due to their structural properties, these compounds may serve as pesticides or herbicides.

- Pharmaceutical Development : Their ability to inhibit various biological targets positions them as candidates for further drug development.

Mecanismo De Acción

The mechanism of action of quinolin-8-yl 2,5-dichlorobenzenesulfonate involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline moiety can intercalate into DNA, inhibiting DNA replication and transcription. Additionally, the compound can bind to proteins, altering their function and activity. These interactions can lead to various biological effects, including cell cycle arrest, apoptosis, and inhibition of microbial growth .

Comparación Con Compuestos Similares

Similar Compounds

Quinoline: A nitrogen-based heterocyclic aromatic compound with various pharmacological activities

2,5-Dichlorobenzenesulfonate: A sulfonate derivative with applications in organic synthesis and as a reagent in chemical reactions

Uniqueness

Quinolin-8-yl 2,5-dichlorobenzenesulfonate is unique due to the combination of the quinoline and dichlorobenzenesulfonate moieties, which confer distinct chemical and biological properties. This combination allows the compound to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable tool in scientific research and industrial applications .

Actividad Biológica

Quinolin-8-yl 2,5-dichlorobenzenesulfonate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of anticancer, antimicrobial, and anti-inflammatory research. This article discusses the biological activity of this compound, detailing its mechanisms of action, relevant case studies, and synthesis methods.

Chemical Structure and Properties

This compound features a quinoline moiety that is known for its ability to intercalate into DNA and bind to proteins. This structural characteristic is crucial for its biological functions. The compound's formula can be represented as follows:

This structure allows it to interact with various molecular targets, leading to multiple biological effects.

The biological activity of this compound is primarily attributed to its ability to:

- Intercalate into DNA : This inhibits DNA replication and transcription, potentially leading to cell cycle arrest and apoptosis.

- Bind to Proteins : The compound alters protein functions, which can affect various signaling pathways involved in cell growth and survival.

- Inhibit Enzymatic Activity : It has been shown to inhibit specific enzymes related to inflammation and cancer progression .

Anticancer Activity

Research indicates that this compound possesses anticancer properties. For instance, studies have demonstrated that derivatives of quinoline compounds can exhibit potent cytotoxicity against various cancer cell lines. In particular:

- IC50 Values : Some derivatives have shown IC50 values as low as 0.59 µM against specific cancer cell lines, indicating strong potential for further development as anticancer agents .

- Mechanisms : The anticancer effects are mediated through induction of apoptosis and inhibition of cell proliferation via modulation of mitochondrial functions .

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties:

- Broad Spectrum : It has been evaluated against a range of bacterial strains, showing effectiveness comparable to standard antibiotics .

- Minimum Inhibitory Concentration (MIC) : Certain derivatives demonstrated MIC values as low as , highlighting their potency against resistant strains .

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory potential:

- Inhibition of Pro-inflammatory Enzymes : The compound has been shown to inhibit enzymes such as beta-glucuronidase and lysozyme release in vitro, which are associated with inflammatory responses .

- Case Studies : Specific studies reported significant reductions in inflammatory markers when treated with quinoline derivatives.

Case Studies

- Anticancer Efficacy : A study on a series of quinoline derivatives reported that modifications at the C-6 and C-7 positions significantly affected their biological activity. One derivative exhibited a 1.4-fold increase in activity against HeLa cells compared to its parent compound .

- Antimicrobial Testing : Research conducted on various quinoline derivatives indicated that those with specific halogen substitutions displayed enhanced antibacterial activity against Gram-positive bacteria like Staphylococcus aureus .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key methods include:

Propiedades

IUPAC Name |

quinolin-8-yl 2,5-dichlorobenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9Cl2NO3S/c16-11-6-7-12(17)14(9-11)22(19,20)21-13-5-1-3-10-4-2-8-18-15(10)13/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUJMAFCRWQCZDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9Cl2NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60365682 | |

| Record name | quinolin-8-yl 2,5-dichlorobenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

432021-47-1 | |

| Record name | quinolin-8-yl 2,5-dichlorobenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the structural characterization of Quinolin-8-yl 2,5-dichlorobenzenesulfonate?

A1: this compound is an organic compound formed by the esterification of 8-hydroxyquinoline with 2,5-dichlorobenzenesulfonyl chloride. While the abstract doesn't explicitly mention molecular weight or spectroscopic data, it does provide the following structural information []:

- Key Structural Feature: The torsion angle about the O—S bond linking the quinoline system and the benzene ring is 146.2° []. This information suggests a non-planar conformation for the molecule.

Q2: Are there any notable intermolecular interactions present in the crystal structure of this compound?

A2: Yes, the crystal structure of this compound exhibits weak intermolecular C—H⋯O hydrogen bonds []. These interactions likely contribute to the stability and packing arrangement of the molecules within the crystal lattice.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.